N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide
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Description
Scientific Research Applications
Copper-Catalyzed Coupling Reactions
N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide derivatives have been found to play a crucial role in facilitating copper-catalyzed coupling reactions. Specifically, related compounds such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) have shown significant effectiveness as ligands in these reactions. These ligands enable the coupling of (hetero)aryl halides with alkynes at low temperatures and catalytic loadings, producing a variety of internal alkynes. This demonstrates their potential in synthesizing complex molecules efficiently (Chen et al., 2023).
Synthesis of Oxalamides
A novel synthetic approach utilizing related chemical structures has been developed for the synthesis of di- and mono-oxalamides. This method involves the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. Such methodologies offer a high-yield, operationally simple route for producing anthranilic acid derivatives and oxalamides, highlighting the compound's significance in synthetic organic chemistry (Mamedov et al., 2016).
Electrocatalytic Applications
In the realm of electrochemistry, derivatives of this compound have been explored for their catalytic properties. For instance, the combination of Cu(acac)2 and related oxalamide compounds has been shown to catalyze the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system enables the transformation of a wide range of substrates, demonstrating the potential of such compounds in green chemistry and sustainable processes (Xia et al., 2016).
Novel Insecticides
Furthermore, related structures like Flubendiamide, which contains similar substituents, have been identified as novel classes of insecticides. These compounds exhibit strong insecticidal activity, particularly against lepidopterous pests. Their unique chemical structure and mode of action distinguish them from traditional insecticides, offering a new avenue for pest control strategies (Tohnishi et al., 2005).
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZNFPAKDBRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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